Prostaglandin E0-d4 is synthesized through the enzymatic oxidation of polyunsaturated fatty acids, primarily arachidonic acid. The classification of prostaglandins is based on their structure and the specific cyclooxygenase pathway involved in their biosynthesis. Prostaglandin E2 is produced via the cyclooxygenase-1 and cyclooxygenase-2 pathways, which convert arachidonic acid into prostaglandin G2 and subsequently into prostaglandin E2. The deuterated variant is primarily used in research settings for mass spectrometry applications, providing a reliable standard for quantification due to its distinct mass properties.
The synthesis of Prostaglandin E0-d4 typically involves the use of deuterated reagents during the production process. The most common method for synthesizing this compound includes:
Advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to analyze and confirm the synthesis of Prostaglandin E0-d4, ensuring high specificity and sensitivity in detection .
Prostaglandin E0-d4 has a molecular formula of C20H24D4O5, reflecting its four deuterium atoms. Its structure features a cyclopentane ring with two hydroxyl groups and a carboxylic acid group attached to a long hydrocarbon chain. The molecular weight is slightly increased due to the presence of deuterium compared to its non-deuterated counterpart.
Prostaglandin E0-d4 participates in various biochemical reactions similar to other prostaglandins. These reactions include:
The analysis of these reactions can be performed using LC-MS/MS techniques, providing insights into the kinetics and dynamics of Prostaglandin E0-d4 metabolism .
The mechanism of action for Prostaglandin E0-d4 involves its interaction with specific G-protein-coupled receptors (GPCRs), particularly the EP receptors. Upon binding:
Research indicates that different EP receptor subtypes mediate distinct physiological effects, highlighting the complexity of prostaglandin signaling pathways .
Prostaglandin E0-d4 exhibits several notable physical and chemical properties:
The presence of deuterium enhances its stability during mass spectrometric analysis, making it an ideal internal standard for quantification .
Prostaglandin E0-d4 serves multiple purposes in scientific research:
Its role as a standard helps ensure accuracy in measurements related to inflammation research, cardiovascular studies, and cancer biology .
Prostaglandin E0-d4 (PGE0-d4) is a deuterium-labeled isotopologue of native prostaglandin E0 (PGE0), where four hydrogen atoms (⁴H) are replaced by deuterium (²H or D) at specific carbon positions. Its molecular formula is C₂₀H₂₈D₄O₅ (free acid) or C₂₀H₃₂D₄O₅ • C₁₂H₂₃N when stabilized as a dicyclohexylamine salt, yielding a molecular weight of 541.85 g/mol [2] [7]. The deuterium atoms are strategically incorporated at the C-3 and C-4 positions of the lower side chain, resulting in a -CD₂-CD₂- moiety (Figure 1). This labeling pattern is critical for minimizing metabolic degradation and enhancing analytical detection in mass spectrometry, as deuterium alters bond vibrational frequencies without perturbing the compound's biochemical reactivity [7].
Table 1: Molecular Characteristics of Prostaglandin E0-d4
Property | Prostaglandin E0-d4 | Prostaglandin E0 (Non-deuterated) |
---|---|---|
Molecular Formula (Salt) | C₃₂H₅₅D₄NO₅ | C₃₂H₅₉NO₅ |
Molecular Weight (g/mol) | 541.85 | 537.82 |
Deuterium Positions | C-3,3,4,4 (alkyl chain) | N/A |
CAS Number | Not explicitly listed* | 19313-28-1 |
*CAS for deuterated form not fully specified in sources; non-deuterated CAS provided for reference [2].
PGE0-d4 retains the complex stereochemistry of endogenous prostaglandins. Its core structure features a cyclopentane ring with two adjacent chiral hydroxyl groups (at C-11 and C-15), a β-oriented C-9 ketone, and a carboxylic acid terminus at C-1. The deuterated carbons (C-3/C-4) reside in the ω-side chain, which terminates in an alkyl group. The stereocenters exhibit absolute configurations: 5Z (C5–C6 double bond), 11α-OH, 13E (C13–C14 double bond), and 15(S)-OH [2] [4] [7]. The SMILES notation (O[C@@H]1CC([C@H](CCCC([2H])(C([2H])(CC(O)=O)[2H])[2H])[C@H]1CC[C@H](CCCCC)O)=O
) confirms the trans ring junctions and S-configuration at C-15 [2]. Functional groups include:
Table 2: Key Functional Groups and Stereocenters
Functional Group | Location | Role | Stereochemistry |
---|---|---|---|
Carboxylic acid | C-1 | Ionization site | N/A |
Ketone | C-9 | Hydrogen-bond acceptor | Planar (β-face) |
Hydroxyl | C-11 | Hydrogen-bond donor | α-configuration |
Hydroxyl | C-15 | Receptor binding motif | 15(S)-configuration |
Deuterated methylene | C-3/C-4 | Isotopic label | -CD₂-CD₂- |
The dicyclohexylamine salt form of PGE0-d4 significantly enhances its stability by mitigating hygroscopicity and suppressing decarboxylation. Deuterium substitution at C-3/C-4 confers kinetic isotope effects (KIEs), reducing enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) at C-15, thereby extending in vitro half-lives [7]. Under analytical conditions (e.g., LC-MS), the compound remains stable at –20°C in methyl acetate solution for ≥2 years but degrades upon exposure to light, oxygen, or aqueous buffers at pH >7.0 due to β-ketoacid decarboxylation [7] [9]. The deuterium labels also resist proton-deuterium exchange in physiological pH ranges (pH 4–8), ensuring isotopic integrity during bioanalysis [7].
Deuteration induces subtle but measurable changes in physicochemical behavior:
Table 3: Analytical Properties of PGE0-d4 vs. PGE0
Property | Prostaglandin E0-d4 | Prostaglandin E0 (Non-deuterated) | Analytical Utility |
---|---|---|---|
Molecular ion ([M-H]⁻) | m/z 356.49 | m/z 352.47 | Isotopic quantitation |
HPLC retention time | Extended (~+0.4 min) | Shorter | Separation from matrix |
IR C-D stretch | 2,100–2,250 cm⁻¹ | Absent | Structural confirmation |
Metabolic lability | Reduced (KIE ≈ 5–7) | High | Enhanced in vitro half-life |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9